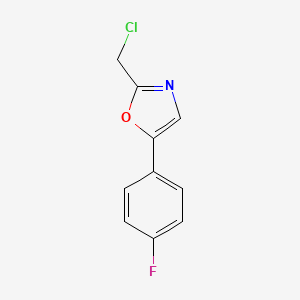

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

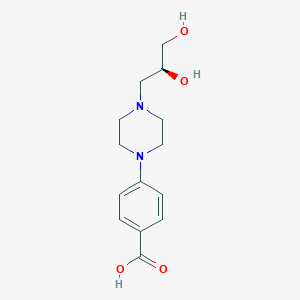

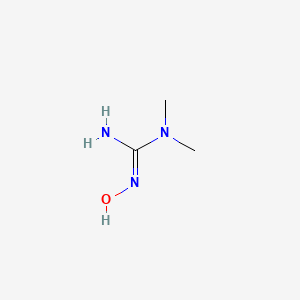

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole, also known as CMFO, is a heterocyclic compound containing a five-membered ring with two nitrogen atoms. It is a colorless solid with a melting point of 108-109°C and a boiling point of 255-256°C. CMFO is a versatile organic compound with a wide range of applications in research and industry.

Scientific Research Applications

Molecular Interaction Analysis

Research on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, has provided insights into the types of intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X, that compounds similar to 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole can exhibit. These interactions were characterized using techniques like Hirshfeld surfaces, PIXEL, and ab initio quantum mechanical calculations, offering a deep understanding of the molecular interactions present in these compounds (Shukla et al., 2014).

Fluorescent Molecular Probes

The synthesis and spectral properties of fluorescent solvatochromic dyes, including 2,5-diphenyloxazoles, have been explored for developing ultrasensitive fluorescent molecular probes. These compounds are used to study a variety of biological events and processes due to their strong solvent-dependent fluorescence, which is correlated with the empirical solvent polarity parameter ET (30). This research opens up possibilities for using oxazole derivatives as fluorescent probes in biological and chemical studies (Diwu et al., 1997).

Coordination Chemistry and Organic Synthesis

Oxazoline ligands, including 2-oxazolines derived from 1,3-oxazoles, have found extensive use in coordination chemistry and asymmetric organic syntheses. These ligands offer versatility in design, ease of synthesis, and the ability to modulate chiral centers near the donor atoms. The coordination chemistry of oxazolines with transition metals highlights their potential in catalysis and synthetic applications, which could extend to derivatives of this compound (Gómez et al., 1999).

Synthetic Elaboration and Reactivity

The reactivity of halomethyl-oxazoles, including this compound, has been explored for synthetic elaboration. The chloromethyl analogue has been used in various substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This research demonstrates the compound's versatility as a reactive scaffold for the synthesis of more complex molecules (Patil & Luzzio, 2016).

Fluorescence and Sensing Applications

Investigations into oxazole-type fluorophores reveal their potential in nucleic acid sensing and fluorescence imaging. These compounds show increased fluorescence intensity upon interaction with nucleic acids, making them valuable for studying DNA and RNA structures and dynamics. This research area suggests that derivatives of this compound could be developed into novel fluorescent probes for biological research (Ma et al., 2021).

Mechanism of Action

Target of Action

This compound might be a novel synthetic molecule, and its specific targets could be under investigation .

Mode of Action

It’s known that the oxazole ring is a crucial structural motif in many biologically active compounds, suggesting that this compound might interact with its targets via the oxazole ring .

Biochemical Pathways

Oxazole derivatives have been implicated in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways .

Result of Action

Given the presence of the oxazole ring, it’s possible that this compound could exert a variety of biological effects, depending on its specific targets .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRZFKJAXITFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)CCl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64640-14-8 |

Source

|

| Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2877481.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2877484.png)

![N-(3,5-dimethylphenyl)-N-(3-fluoro-4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)